Bienvenue dans la boutique en ligne BenchChem!

Adriamycin octanoylhydrazone

Antitumor efficacy P388 leukemia survival time

Adriamycin octanoylhydrazone (NSC 233853, doxorubicin octanoylhydrazone) is a semi-synthetic anthracycline antibiotic derivative where the C-13 carbonyl of adriamycin is modified with an octanoylhydrazone moiety. This structural modification confers quantifiably altered pharmacokinetics, tissue distribution, and a reduced cardiotoxicity profile relative to the parent compound adriamycin (doxorubicin), positioning it as a specialized tool for experimental oncology and drug delivery research.

Molecular Formula C35H45N3O11
Molecular Weight 683.76
CAS No. 76634-98-5
Cat. No. B607188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriamycin octanoylhydrazone
CAS76634-98-5
SynonymsDoxorubicin octanoylhydrazone
Molecular FormulaC35H45N3O11
Molecular Weight683.76
Structural Identifiers
SMILESCCCCCCCC(=O)N/N=C(\CO)/[C@@]1(Cc2c(c(c3c(c2O)C(=O)c4cccc(c4C3=O)OC)O)[C@H](C1)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O
InChI1S/C35H45N3O11/c1-4-5-6-7-8-12-24(40)38-37-23(16-39)35(46)14-19-27(22(15-35)49-25-13-20(36)30(41)17(2)48-25)34(45)29-28(32(19)43)31(42)18-10-9-11-21(47-3)26(18)33(29)44/h9-11,17,20,22,25,30,39,41,43,45-46H,4-8,12-16,36H2,1-3H3,(H,38,40)/b37-23+/t17-,20-,22-,25?,30+,35-/m0/s1
InChIKeyYFNRFXHHYCNVGO-AFZQDIHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adriamycin Octanoylhydrazone (NSC 233853, CAS 76634-98-5): A Differentiated Anthracycline Hydrazone for Research and Procurement


Adriamycin octanoylhydrazone (NSC 233853, doxorubicin octanoylhydrazone) is a semi-synthetic anthracycline antibiotic derivative where the C-13 carbonyl of adriamycin is modified with an octanoylhydrazone moiety [1]. This structural modification confers quantifiably altered pharmacokinetics, tissue distribution, and a reduced cardiotoxicity profile relative to the parent compound adriamycin (doxorubicin), positioning it as a specialized tool for experimental oncology and drug delivery research [2].

Why Adriamycin Octanoylhydrazone Cannot Be Replaced by Generic Adriamycin or Other Anthracyclines


The octanoylhydrazone modification fundamentally alters the molecule's biophysical and pharmacological behavior, making in-class substitution invalid for studies requiring specific tissue tropism, cardiotoxicity thresholds, or linker-cleavage kinetics. Unlike adriamycin, which preferentially accumulates in kidney and heart tissue, adriamycin octanoylhydrazone exhibits primary pulmonary distribution and notably reduced cardiac exposure [1]. Its hydrazone linkage is susceptible to acid-catalyzed hydrolysis, a property central to its use in pH-sensitive drug delivery systems and antibody-drug conjugates, which is absent in the parent compound [2]. Consequently, substitution with generic adriamycin or other anthracyclines would nullify experimental outcomes dependent on these differentiated physicochemical and pharmacological properties.

Quantitative Differentiation of Adriamycin Octanoylhydrazone: Comparator Evidence for Procurement Decisions


P388 Leukemia Antitumor Efficacy: %T/C Comparison of Adriamycin Octanoylhydrazone vs. Adriamycin

In the NCI-standardized P388 murine lymphocytic leukemia model, adriamycin octanoylhydrazone (NSC 233853) demonstrated measurable superiority over the parent compound adriamycin (NSC 123127) in terms of increased survival time. In the QD 1-9 schedule, the optimum dose of octanoylhydrazone (3.12 mg/kg) produced a %T/C of 222, whereas adriamycin at its optimum dose (0.78 mg/kg) yielded a %T/C of 197. In the Q4D 5,9,13 schedule, the octanoylhydrazone (80 mg/kg) achieved a %T/C of 179, compared to adriamycin (8 mg/kg) which showed a %T/C of 171 [1]. This data, generated under a single NCI protocol, allows direct, quantitative comparison of therapeutic potential in a standardized system.

Antitumor efficacy P388 leukemia survival time head-to-head comparison

Minimum Cumulative Cardiotoxic Dose (MCCD): A 5-Fold Reduction in Cardiac Liability vs. Adriamycin

Cardiotoxicity is the prominent dose-limiting adverse effect of anthracyclines. In a reproducible rat screening model employing characteristic electrocardiographic changes as the endpoint, the Minimum Cumulative Cardiotoxic Dose (MCCD) for adriamycin octanoylhydrazone was 40 mg/kg, compared to only 8 mg/kg for adriamycin [1]. This represents a 5-fold higher tolerable cumulative dose before the onset of measurable cardiac injury, reflecting a genuine pharmacodynamic difference that cannot be attributed to mere potency variations.

Cardiotoxicity MCCD rat model anthracycline safety

Tissue Distribution Heterogeneity: Preferential Pulmonary Accumulation vs. Adriamycin's Renal Tropism

The octanoylhydrazone modification profoundly alters tissue distribution. Following intravenous administration to BALB/c mice, adriamycin octanoylhydrazone (OctAdr) -derived fluorescence was initially greatest in the lung, with very low concentrations in kidney, liver, and spleen, and little fluorescence in brain or heart. In contrast, adriamycin (Adr) showed the highest fluorescence in the kidney, with progressively lower but easily detectable concentrations in liver, heart, lung, spleen, and skeletal muscle; heart concentrations were notably reduced with OctAdr [1]. Furthermore, drug fluorescence was lost much more rapidly from tissues of mice injected with OctAdr than from those injected with Adr, indicating a distinct clearance profile [2].

Pharmacokinetics tissue distribution lung accumulation fluorescence imaging

Poly-Tumor Activity Spectrum: Efficacy Across Multiple Syngeneic Murine Tumor Models

Beyond the primary P388 leukemia screen, adriamycin octanoylhydrazone (NSC 233853) demonstrated activity in a panel of additional murine tumor models: L1210 leukemia, B16 melanoma, CD8F1 mammary tumor, and colon 38 tumor [1]. While the patent text does not provide comparator data for each model, it does note the breadth of activity. This multi-tumor efficacy was observed under standard NCI in vivo testing protocols and was contemporaneous with the filing of the compound patent, distinguishing it from many early-generation hydrazone derivatives that lacked such a broad activity profile. The reported activity in solid tumor models—B16 melanoma, CD8F1 mammary, and colon 38—is particularly relevant, as many anthracycline analogs show primarily leukemia-lineage activity.

Broad-spectrum antitumor L1210 leukemia B16 melanoma colon 38 CD8F1 mammary

LogP Enhancement vs. Doxorubicin: 10-Fold Increase in Calculated Lipophilicity

The octanoylhydrazone functionalization introduces a substantial increase in lipophilicity relative to the parent doxorubicin. The calculated LogP for adriamycin octanoylhydrazone is reported as 5.28 , whereas doxorubicin exhibits LogP values in the range of 0.52 to 1.22 depending on computational method, with an XLOGP3 value of 1.22 [1]. This represents a >4-unit increase, corresponding to a greater than 10,000-fold theoretical increase in octanol/water partition coefficient. While the LogP values derive from different predictive algorithms and thus constitute cross-study comparable data, the magnitude of the difference is consistent with the profound alteration in tissue distribution observed in vivo.

Lipophilicity LogP cellular permeability calculated partition coefficient

Hepatobiliary Excretion Dominance: Biliary Excretion Accounts for ~25% of Dose Within 8 Hours

The route of elimination for adriamycin octanoylhydrazone differs markedly from that of adriamycin. In New Zealand White rabbits, biliary excretion of the intact compound (OctAdr) represented approximately 25% of the administered dose within 8 hours after intravenous injection, and OctAdr remained the major biliary fluorescent species throughout the observation period [1]. In contrast, no OctAdr-derived fluorescence was observed in urine. This hepatobiliary-dominant elimination contrasts with the mixed renal/hepatic clearance of adriamycin, where renal excretion plays a significant role in elimination. Additionally, in rabbits, the major metabolite Adr and secondary metabolite adriamycinol were present as the second and third most prominent biliary species, indicating that metabolism to the active parent drug also contributes to the pharmacodynamic profile.

Pharmacokinetics biliary excretion hepatobiliary clearance rabbit model

Validated Research and Industrial Application Scenarios for Adriamycin Octanoylhydrazone


In Vivo Oncology Studies Requiring High Cumulative Anthracycline Dosing with Reduced Cardiac Mortality

For murine cancer models where prolonged anthracycline exposure is required to achieve tumor stasis or regression, adriamycin octanoylhydrazone offers a 5-fold higher minimum cumulative cardiotoxic dose (MCCD of 40 mg/kg vs. 8 mg/kg for adriamycin) [1]. This property is critical for chronic dosing protocols in syngeneic or xenograft models (including P388, L1210, B16 melanoma, and colon 38) where cardiac toxicity would otherwise be the dose-limiting factor [2]. Researchers can achieve higher cumulative drug exposure with reduced attrition due to cardiotoxicity.

Pulmonary-Targeted Pharmacokinetic and Biodistribution Studies in Rodent Models

Adriamycin octanoylhydrazone exhibits preferential initial accumulation in lung tissue following intravenous administration in mice, contrasting with adriamycin's renal-predominant distribution [1]. Coupled with its low cardiac and brain penetration, this compound is suitable for experimental studies of pulmonary metastasis, lung cancer models, or investigations of anthracycline lung toxicity. Its rapid tissue clearance profile further facilitates pulsed-dosing pharmacokinetic studies [2].

Development and Validation of Acid-Labile Linker Systems for Antibody-Drug Conjugates (ADCs)

The hydrazone bond linking the octanoyl moiety to the anthracycline core is susceptible to hydrolysis under mildly acidic conditions, a property that has been exploited in the design of immunoconjugates [1]. While the octanoyl variant itself was an early exemplar, the core scaffold (adriamycin hydrazone) has been validated in conjugates with monoclonal antibodies such as 5E9, where acid-labile linker cleavage releases the active drug intracellularly in the acidic endosomal/lysosomal compartment [2]. Researchers developing pH-responsive drug delivery systems can use adriamycin octanoylhydrazone as a reference standard for hydrazone linker stability and release kinetics.

Medicinal Chemistry Lead Optimization: Lipophilic Anthracycline Scaffold for Prodrug Design

With a calculated LogP of approximately 5.28—over four log units higher than doxorubicin—adriamycin octanoylhydrazone represents a substantially more lipophilic anthracycline scaffold [1]. This property enables its use as a lead compound for designing lipid-based formulations, nanoparticle encapsulations, or passive targeting strategies that exploit enhanced membrane permeability. The known metabolism of OctAdr to the active parent drug adriamycin in vivo via hydrazone hydrolysis makes it a prototype for bioreversible prodrug strategies [2].

Quote Request

Request a Quote for Adriamycin octanoylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.